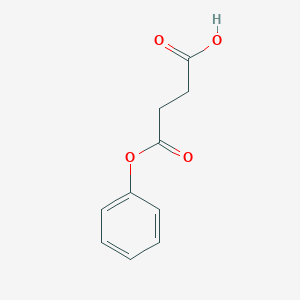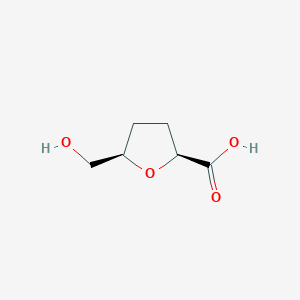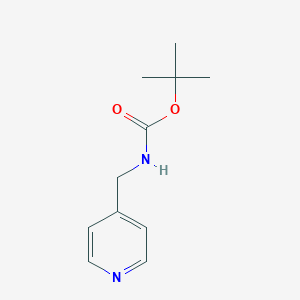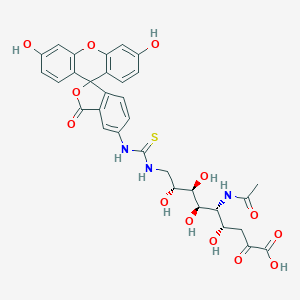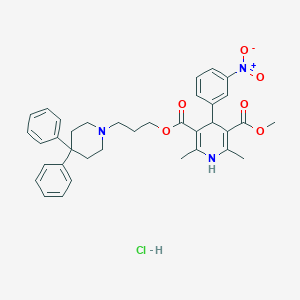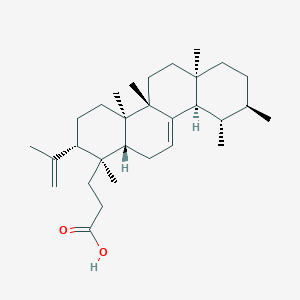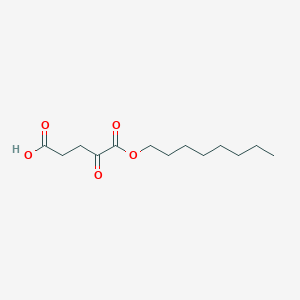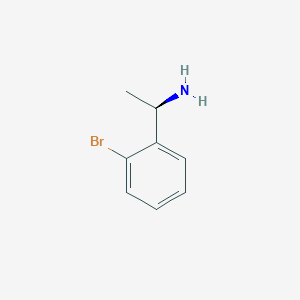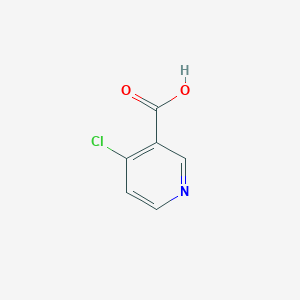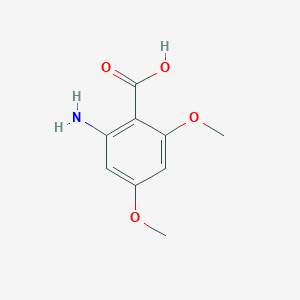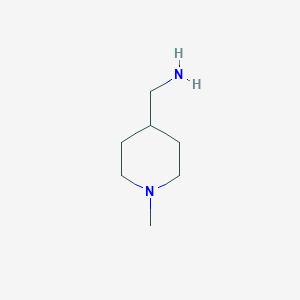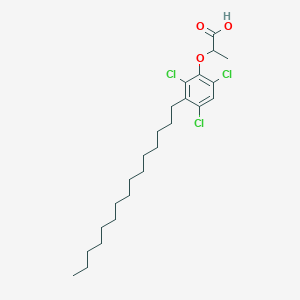
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-, also known as ICRF-193, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of DNA topoisomerase II, an essential enzyme involved in DNA replication and transcription. ICRF-193 has been shown to have a wide range of biological effects, including anti-tumor activity, anti-inflammatory activity, and anti-viral activity.
作用机制
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- works by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. DNA topoisomerase II works by creating breaks in the DNA strand, allowing it to unwind and replicate. 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- binds to the enzyme and prevents it from creating breaks in the DNA strand, thereby inhibiting DNA replication and transcription.
生化和生理效应
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to have anti-inflammatory activity and anti-viral activity. It has also been shown to have an effect on the cardiovascular system, reducing the risk of heart disease and stroke.
实验室实验的优点和局限性
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- has several advantages for use in laboratory experiments. It is a potent inhibitor of DNA topoisomerase II, making it a valuable tool for studying the role of this enzyme in DNA replication and transcription. It is also relatively easy to synthesize in the laboratory, making it accessible to researchers. However, there are some limitations to its use. It can be toxic to cells at high concentrations, and its effects on other cellular processes are not well understood.
未来方向
There are several future directions for research on 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)-. One area of interest is the development of new cancer therapies based on its anti-tumor activity. Another area of interest is the study of its effects on other cellular processes, such as cell signaling and apoptosis. Additionally, researchers are interested in exploring the potential of 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- as a treatment for viral infections, such as HIV and hepatitis C. Overall, 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- is a promising compound with a wide range of potential applications in scientific research.
合成方法
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound. Both methods have been used successfully to produce 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- in the laboratory.
科学研究应用
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- works by inhibiting the activity of DNA topoisomerase II, which is essential for the replication and transcription of DNA in cancer cells. This makes 1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- a promising candidate for the development of new cancer therapies.
属性
CAS 编号 |
114560-26-8 |
|---|---|
产品名称 |
1H-Indole-4,7-dione, 3-((acetyloxy)methyl)-2-(3-(acetyloxy)-1-propenyl)-5-methoxy-1-methyl-, (E)- |
分子式 |
C18H19NO7 |
分子量 |
361.3 g/mol |
IUPAC 名称 |
[(E)-3-[3-(acetyloxymethyl)-5-methoxy-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate |
InChI |
InChI=1S/C18H19NO7/c1-10(20)25-7-5-6-13-12(9-26-11(2)21)16-17(19(13)3)14(22)8-15(24-4)18(16)23/h5-6,8H,7,9H2,1-4H3/b6-5+ |
InChI 键 |
BLWZGZXGLQTPPF-AATRIKPKSA-N |
手性 SMILES |
CC(=O)OC/C=C/C1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C |
SMILES |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C |
规范 SMILES |
CC(=O)OCC=CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C |
同义词 |
[(E)-3-[3-(acetyloxymethyl)-5-methoxy-1-methyl-4,7-dioxo-indol-2-yl]prop-2-enyl] acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



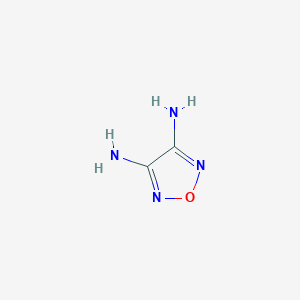
![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)
